
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom at the 5-position, an ethylhexyl group at the 2-position, and a hexyl group at the 3-position of the thiophene ring. Thiophenes are known for their stability and electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromo-2-thiophenecarboxyaldehyde as a starting material, which undergoes nucleophilic substitution with 2-ethylhexyl bromide to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene under inert atmosphere conditions .
Industrial Production Methods
Industrial production of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds in the presence of a catalyst such as palladium.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Formation of alkyl or aryl-substituted thiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of de-brominated thiophenes or reduced thiophene derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is primarily related to its electronic properties and ability to interact with various molecular targets. The compound can participate in π-π interactions and electron transfer processes, making it valuable in electronic applications. In biological systems, it may interact with cellular components, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(5-bromo-2-thienyl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione
- 2,5-Bis(5-bromo-2-thienyl)pyridine
- 5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde
Uniqueness
5-Bromo-2-(2-ethylhexyl)-3-hexylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for electronic and optoelectronic applications.
Propriétés
Formule moléculaire |
C18H31BrS |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
5-bromo-2-(2-ethylhexyl)-3-hexylthiophene |
InChI |
InChI=1S/C18H31BrS/c1-4-7-9-10-12-16-14-18(19)20-17(16)13-15(6-3)11-8-5-2/h14-15H,4-13H2,1-3H3 |
Clé InChI |
JDBSLMCYIDXPOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)Br)CC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


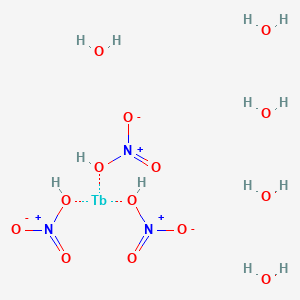
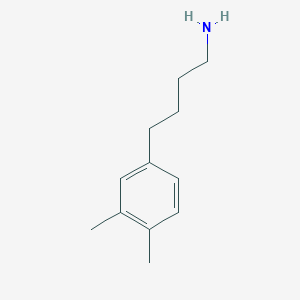
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)

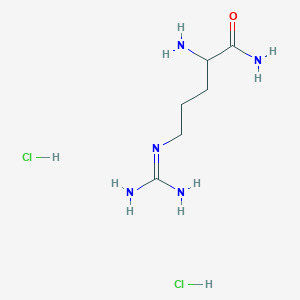



![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
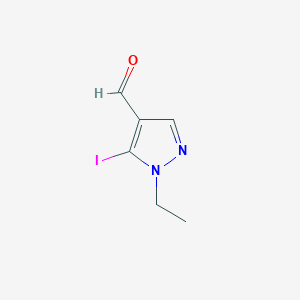
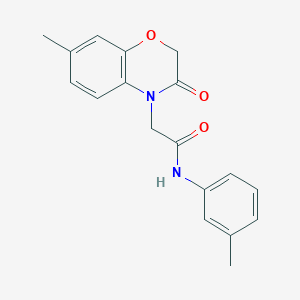
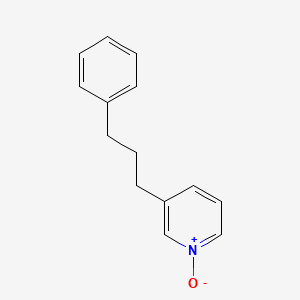
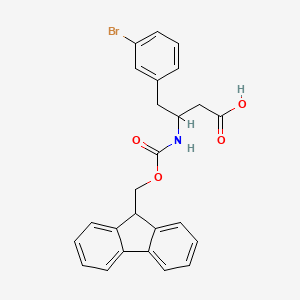
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
